
N-(5-Chloro-1,3-benzothiazol-2-yl)-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzothiazole ring, a phenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 5-chloro-2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea can be compared with other benzothiazole derivatives, such as:
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the benzothiazole ring, phenyl group, and thiourea moiety in N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
1819-60-9 |
|---|---|
Formule moléculaire |
C14H10ClN3S2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
1-(5-chloro-1,3-benzothiazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H10ClN3S2/c15-9-6-7-12-11(8-9)17-14(20-12)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) |
Clé InChI |
ZQUXYQVBLGFYKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




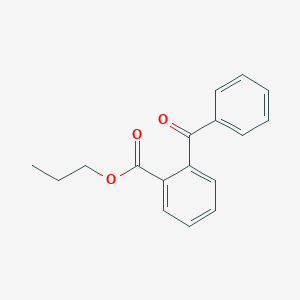
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
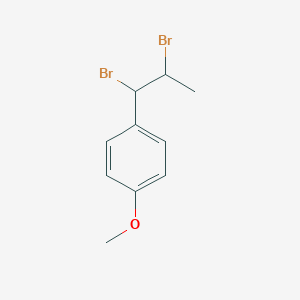
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
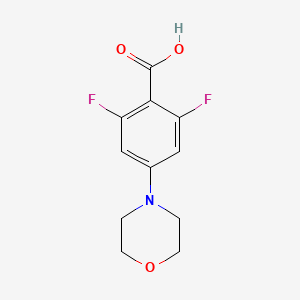
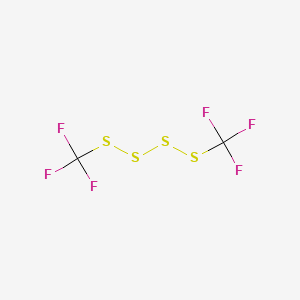
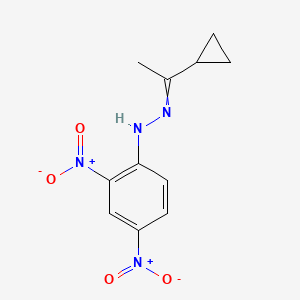
![[[[5-[5-[3-(4-Aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B14755592.png)
